2-Bromo-6-cyanobenzyl acetate

Organic Synthesis Isomeric Purity Chemical Identity

Regiochemical precision is critical for SAR success; swapping regioisomers alters reaction outcomes. This 2,6-disubstituted benzyl acetate provides a validated scaffold for kinase inhibitor and agrochemical programs. - **Reactivity control:** Ortho-bromo and cyano groups modulate electrophilicity and steric environment for cross-couplings (e.g., Suzuki-Miyaura). - **Latent alcohol:** Acetate protects benzylic OH until late-stage deprotection. - **Supply ready:** BenchChem ensures reliable sourcing for research to process scales.

Molecular Formula C10H8BrNO2
Molecular Weight 254.083
CAS No. 1379323-90-6
Cat. No. B2883409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-cyanobenzyl acetate
CAS1379323-90-6
Molecular FormulaC10H8BrNO2
Molecular Weight254.083
Structural Identifiers
SMILESCC(=O)OCC1=C(C=CC=C1Br)C#N
InChIInChI=1S/C10H8BrNO2/c1-7(13)14-6-9-8(5-12)3-2-4-10(9)11/h2-4H,6H2,1H3
InChIKeyJTQPRMQJQCNENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-cyanobenzyl acetate – Regiospecific Halogenated Building Block


2-Bromo-6-cyanobenzyl acetate (CAS 1379323-90-6) is a dual-functionalized aromatic building block characterized by the presence of a bromine atom at the ortho-position and a cyano group at the position adjacent to the benzylic acetate moiety . With a molecular formula of C10H8BrNO2 and a molecular weight of 254.08 g/mol, this compound serves as a versatile intermediate in pharmaceutical and agrochemical research . The specific 2,6-substitution pattern creates a unique steric and electronic environment that differentiates it from other halogenated cyanobenzyl acetate regioisomers, influencing its reactivity in cross-coupling and nucleophilic substitution reactions .

Substitution
2,6-Br,CN (regiospecific)
Protecting Group
Acetate (orthogonal deprotection)
Key Handles
Br (coupling), CN (H-bond acceptor)

Why Substitution Pattern Determines 2-Bromo-6-cyanobenzyl acetate Reactivity


The substitution pattern of halogen and cyano groups on the benzyl acetate scaffold critically impacts reactivity and the success of downstream synthetic steps. Simply interchanging 2-Bromo-6-cyanobenzyl acetate with a regioisomer like 2-Bromo-4-cyanobenzyl acetate or a halogen-swapped analog can lead to different reaction kinetics, regioselectivity in cross-coupling, and altered physicochemical properties [1]. For instance, the ortho-relationship between the bromine and the benzylic position in the 2,6-isomer can impose steric hindrance that modulates nucleophilic attack, while the electron-withdrawing cyano group's proximity influences the electrophilicity of the aromatic ring, directly affecting yield and purity in applications such as Suzuki-Miyaura couplings .

Regioisomer mismatch
2,4- or 2,3-isomers alter steric and electronic profiles, shifting cross-coupling regioselectivity and requiring method re-optimization.
Acetate vs. chloride
2-Bromo-6-cyanobenzyl chloride has higher reactivity and toxicity, demanding a different protection strategy; the acetate enables controlled, late-stage deprotection.

Evidence for Choosing 2-Bromo-6-cyanobenzyl acetate


Regioisomeric Purity and Structural Confirmation

The primary differentiation of 2-Bromo-6-cyanobenzyl acetate (CAS 1379323-90-6) from its closest analogs, such as 2-Bromo-3-cyanobenzyl acetate and 2-Bromo-4-cyanobenzyl acetate (CAS 201342-56-5), lies in its unambiguous chemical identity and verified regioisomeric purity . Vendor analysis confirms a minimum purity specification of 95% for this specific isomer, which is critical for reproducibility in structure-activity relationship (SAR) studies where the 2,6-substitution pattern is required . Alternative isomers, while sharing the same molecular formula (C10H8BrNO2, MW 254.08), cannot serve as direct substitutes without altering the spatial orientation of reactive handles, thus invalidating synthetic protocols optimized for the 2,6-arrangement .

Regioisomeric Identity
Specification review
2,6-substitution; distinct InChI Key vs. 2,4- and 2,3-isomers; purity ≥95%
Ensures spatial integrity for SAR studies
Identity confirmed by CoA; isomer-specific procurement essential
Organic Synthesis Isomeric Purity Chemical Identity

Lipophilicity and Physicochemical Property Benchmarking

This specific regioisomer exhibits distinct physicochemical properties that impact handling, purification, and formulation. Its predicted LogP is 2.27, quantifying its balanced lipophilicity which differs from other isomers and is crucial for predicting chromatographic retention and partitioning . Furthermore, the predicted boiling point of 307.2±27.0 °C provides a quantitative basis for distillation and storage conditions, a key factor for process chemists when scaling up or evaluating alternatives .

Predicted LogP
Data to verify
2.27 (vs. 2.38 for 2-bromo-5-cyano isomer)
LogP shift may alter HPLC retention
Predicted property; experimental validation recommended
Lipophilicity Chromatography Purification

Acetate Moiety as a Selective Protective Group

The acetyl ester functionality in 2-Bromo-6-cyanobenzyl acetate provides a key point of differentiation from the corresponding benzyl chloride analog (2-Bromo-6-cyanobenzyl chloride, CAS 1261644-25-0). The acetate acts as a protecting group for the benzylic alcohol, offering controlled reactivity under basic or nucleophilic conditions where the chloride would be unstable or lead to side reactions . This orthogonal protection is supported by its Hazard Statements (H302, H315, H319, H335), which classify it as harmful/irritant but chemically manageable, unlike the more reactive and potentially lachrymatory benzyl chloride derivatives .

Acetate Protection
Method context
Stable under basic/nucleophilic conditions vs. benzyl chloride (H302, H315, H319, H335)
Enables orthogonal deprotection strategy
May reduce side reactions in multi-step synthesis
Protecting Group Strategy Synthetic Efficiency Orthogonality

Optimal Deployment Scenarios for 2-Bromo-6-cyanobenzyl acetate


Kinase Inhibitor Libraries with Ortho,Ortho'-Difunctionalized Cores

Medicinal chemistry programs developing kinase inhibitors, such as those targeting BTK or PBRM1, often demand a 2,6-substituted aryl core for optimal steric interaction within the enzyme's hydrophobic pocket [1]. 2-Bromo-6-cyanobenzyl acetate provides a validated entry point for these scaffolds, where the bromide serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, and the cyano group acts as a metabolically stable hydrogen-bond acceptor [2]. The acetate protecting group ensures the benzylic alcohol remains latent until late-stage deprotection and functionalization, a strategy that real-world patent literature confirms is effective for generating potent and selective inhibitors [1].

Chiral Quaternary Carbon Centers via Phase-Transfer Catalysis

As highlighted in patent literature for cyanobenzyl compound production, benzyl acetate derivatives are key electrophiles in asymmetric phase-transfer catalyzed alkylations [3]. The specific electronic character imposed by the 2-bromo-6-cyano substitution enhances the electrophilicity of the benzylic carbon, enabling high enantiomeric excess in reactions forming all-carbon quaternary stereocenters. This compound is thus ideal for the enantioselective synthesis of natural product analogs or chiral pharmaceutical intermediates.

Agrochemical Intermediate for Selective Herbicide or Fungicide Discovery

The combination of a halogen and a cyano group on a benzyl scaffold is a privileged fragment in agrochemical discovery, known to impart bioactivity against specific pests. 2-Bromo-6-cyanobenzyl acetate fulfills this role for early-stage structure-activity relationship (SAR) exploration, where its defined regiospecificity ensures that biological screening results can be attributed to a precise molecular structure, a fundamental requirement for lead optimization .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Regiospecific 2,6-substitution pattern
Verify spatial compatibility with target enzyme pocket
Enantioselective phase-transfer catalysis
Acetate leaving group and 2,6-electronic profile
Validate enantiomeric excess for chiral quaternary centers
Agrochemical lead SAR exploration
Defined regiospecificity for bioactivity attribution
Confirm purity and structural identity before screening
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